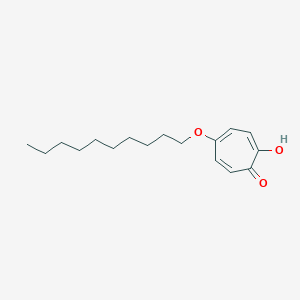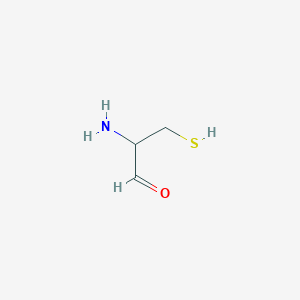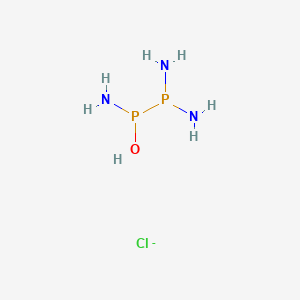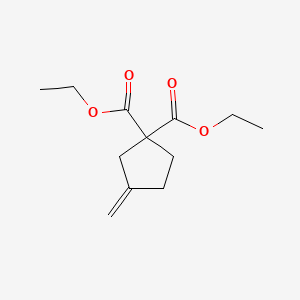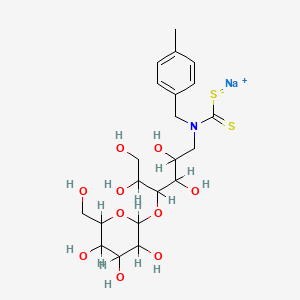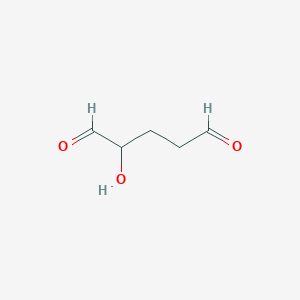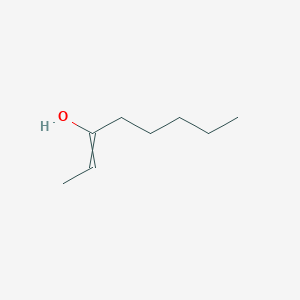
2-Octen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octen-3-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol and an unsaturated compound, characterized by the presence of a double bond between the second and third carbon atoms. This compound is known for its distinctive odor and is often found in various natural sources, including plants and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octen-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-octen-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-octenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and yields high purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Octen-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octen-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-octanol using reducing agents such as NaBH4 or LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Octen-3-one.
Reduction: 2-Octanol.
Substitution: 2-Octen-3-yl chloride.
Aplicaciones Científicas De Investigación
2-Octen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant and fungal metabolism. It is also investigated for its antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of insect attractants and repellents.
Mecanismo De Acción
The mechanism of action of 2-Octen-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing cellular processes such as gene expression and enzyme activity. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic pathways in microorganisms.
Comparación Con Compuestos Similares
2-Octen-3-ol can be compared with other similar compounds, such as:
1-Octen-3-ol:
2-Octen-1-ol: This compound has the hydroxyl group at the first carbon instead of the third.
3-Octen-2-ol: The double bond is between the third and fourth carbon atoms, and the hydroxyl group is at the second carbon.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
188953-20-0 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
oct-2-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,9H,3,5-7H2,1-2H3 |
Clave InChI |
UIRVMCAAPSEQTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


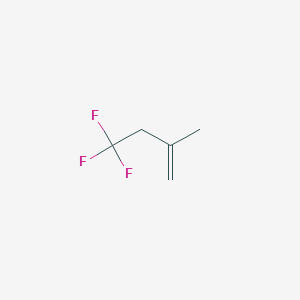
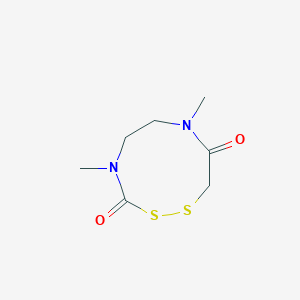


![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
